molecular formula C13H19FN2 B5874242 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine CAS No. 229479-53-2

1-ethyl-N-(3-fluorophenyl)-4-piperidinamine

Cat. No. B5874242
CAS RN: 229479-53-2
M. Wt: 222.30 g/mol
InChI Key: GDHPDLRAKHREAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(3-fluorophenyl)-4-piperidinamine, also known as EFLEA, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine involves its interaction with various targets in the brain, including neurotransmitter transporters and sigma-1 receptors. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal signaling and behavior. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has also been shown to bind to the sigma-1 receptor, which is involved in the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects:
1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on behavior and mood. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, which are involved in the regulation of neuronal excitability. In addition, 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has several advantages for lab experiments, including its broad spectrum of biological activities, high potency, and relatively low toxicity. However, 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for the study of 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine. One potential direction is the development of novel drugs based on 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine for the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is the study of the sigma-1 receptor as a potential target for drug development, as 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been shown to bind to this receptor with high affinity. Finally, the study of the mechanism of action of 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine and its effects on neuronal signaling and behavior could provide insights into the pathophysiology of various neuropsychiatric disorders.

Synthesis Methods

The synthesis of 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine involves several steps starting from commercially available starting materials. The method involves the reaction of 3-fluoroaniline with ethyl chloroformate to form 3-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with piperidine in the presence of a catalyst to yield 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine. The overall yield of this method is around 40%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and analgesic effects. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has been found to be a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters implicated in various neuropsychiatric disorders. 1-ethyl-N-(3-fluorophenyl)-4-piperidinamine has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, cognition, and mood.

properties

IUPAC Name

1-ethyl-N-(3-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-16-8-6-12(7-9-16)15-13-5-3-4-11(14)10-13/h3-5,10,12,15H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPDLRAKHREAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261245
Record name 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229479-53-2
Record name 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229479-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-(3-fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.